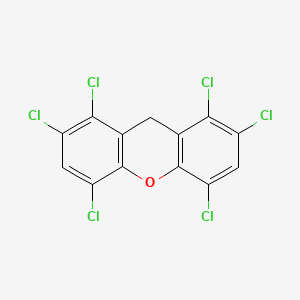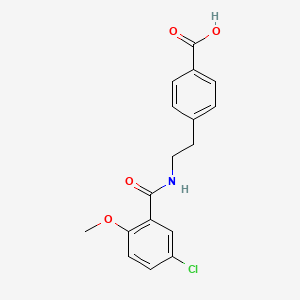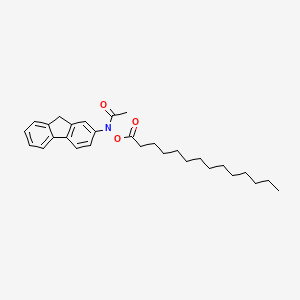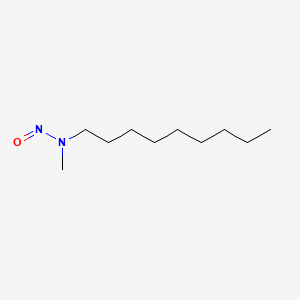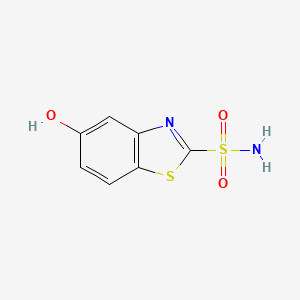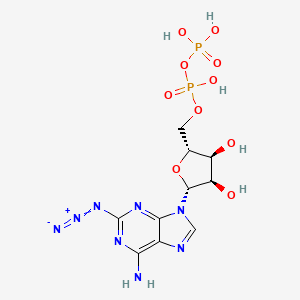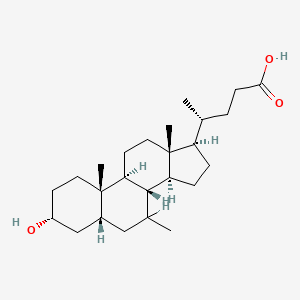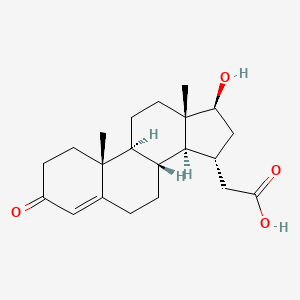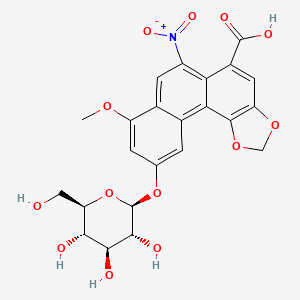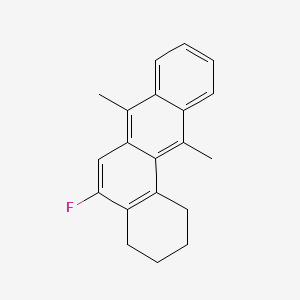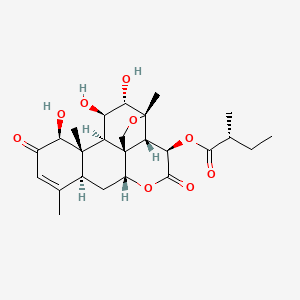
Simalikilactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simalikilactone D is a natural product found in Quassia amara, Quassia africana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Simalikilactone D (SkD) has been identified as a key component responsible for the antimalarial properties of traditional remedies using Quassia amara leaves. SkD demonstrated notable efficacy in inhibiting Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of 10nM against chloroquine-resistant strains in vitro. Furthermore, it showed significant activity in vivo, reducing Plasmodium yoelii yoelii rodent malaria parasite by 50% at a dose of 3.7 mg/kg/day through oral administration (Bertani et al., 2006).
Anticancer Potential
Research has revealed the potential of SkD as an anticancer compound. Studies conducted on Simarouba tulae, an endemic plant of Puerto Rico, have isolated SkD, showing high cytotoxicity against various cancer cell lines, including ovarian and breast cancer. The IC50 values observed were 55, 58, and 65 nM in different cancer cell lines. SkD also inhibited the migration of MDA-MB-231 cells by 15%, indicating its potential application in cancer treatment (Mendez et al., 2020).
Antiviral Properties
SkD isolated from Quassia africana demonstrated significant antiviral activities against various viruses, including Herpes simplex, Semliki forest, Coxsackie, and Vesicular stomatitis viruses. The structure of SkD, particularly the ester group at C-15 and the epoxymethano bridge between C-8 and C-13, appears crucial for its pronounced antiviral activity. This finding highlights the therapeutic potential of SkD in antiviral treatments (Apers et al., 2002).
Propiedades
Número CAS |
35321-80-3 |
|---|---|
Fórmula molecular |
C25H34O9 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |
InChI |
InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1 |
Clave InChI |
OKIKYYZNNZCZRX-JCZOWBQHSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
SMILES canónico |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
Sinónimos |
simalikalactone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



